Cas no 2069-32-1 (10H-Phenothiazine,7-nitro-2-(trifluoromethyl)-)

2069-32-1 structure
Product name:10H-Phenothiazine,7-nitro-2-(trifluoromethyl)-
10H-Phenothiazine,7-nitro-2-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 10H-Phenothiazine,7-nitro-2-(trifluoromethyl)-
- 7-nitro-2-(trifluoromethyl)-10H-phenothiazine
- Phenothiazine, 7-nitro-2-(trifluoromethyl)-
- cid_4677573
- 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine #
- DTXSID90174749
- 7-Nitro-2-[trifluoromethyl]phenthoiazine
- 10H-Phenothiazine, 7-nitro-2-(trifluoromethyl)-
- 2069-32-1
- AKOS024333902
- SCHEMBL6676353
- SR-03000000695-1
- BDBM67474
- 7-NITRO-2-(TRIFLUOROMETHYL)-PHENOTHIAZINE
- NS00046019
- CHEMBL1472463
- EINECS 218-192-1
-
- Inchi: InChI=1S/C13H7F3N2O2S/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18(19)20)6-12(9)21-11/h1-6,17H
- InChI Key: LLVCJYBCDMKVPS-UHFFFAOYSA-N
- SMILES: [N+](C1=CC=C2C(SC3=C(N2)C=C(C(F)(F)F)C=C3)=C1)([O-])=O
Computed Properties
- Exact Mass: 312.01811
- Monoisotopic Mass: 312.018033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 0
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.2
- XLogP3: 4.3
Experimental Properties
- Density: 1.509
- Boiling Point: 431.4°Cat760mmHg
- Flash Point: 214.7°C
- Refractive Index: 1.615
- PSA: 55.17
10H-Phenothiazine,7-nitro-2-(trifluoromethyl)- Related Literature
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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